molecular formula C35H25Li B14422398 lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene CAS No. 82207-55-4

lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene

Cat. No.: B14422398
CAS No.: 82207-55-4
M. Wt: 452.5 g/mol
InChI Key: DDSRCKMALQWYBA-UHFFFAOYSA-N
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Description

Lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is an organolithium compound with the molecular formula C₃₅H₂₅Li It is known for its unique structure, which includes a lithium ion coordinated to a highly substituted cyclopentadienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of tetraphenylcyclopentadienone with lithium metal. The reaction is carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The process generally involves the following steps:

  • Dissolution of tetraphenylcyclopentadienone in a suitable solvent, such as tetrahydrofuran (THF).
  • Addition of lithium metal to the solution.
  • Stirring the mixture at a controlled temperature until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyclopentadienyl ring or the phenyl groups attached to it.

    Substitution: The lithium ion can be substituted with other metal ions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce various hydrocarbon derivatives.

Scientific Research Applications

Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.

    Industry: It can be used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene exerts its effects involves the interaction of the lithium ion with the cyclopentadienyl ring. This interaction can influence the electronic properties of the compound, making it a useful ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylcyclopentadienone: A precursor to lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene, known for its use in Diels-Alder reactions.

    Pentaphenylcyclopentadiene: Another related compound with similar structural features but different reactivity.

    Cyclopentadienyl lithium: A simpler analog with a less substituted cyclopentadienyl ring.

Uniqueness

Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene is unique due to its highly substituted cyclopentadienyl ring, which provides steric hindrance and electronic effects that are not present in simpler analogs. This makes it a valuable compound in the synthesis of complex molecules and in the study of organometallic chemistry.

Properties

CAS No.

82207-55-4

Molecular Formula

C35H25Li

Molecular Weight

452.5 g/mol

IUPAC Name

lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene

InChI

InChI=1S/C35H25.Li/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1

InChI Key

DDSRCKMALQWYBA-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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